1-methyl-2-phenoxy-1H-indole-3-carbaldehyde
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Overview
Description
1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde is a heterocyclic indole aldehyde . It is a chemical compound with the molecular formula C16H13NO2 .
Synthesis Analysis
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 .Molecular Structure Analysis
The molecular structure of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde is represented by the linear formula C16H13NO2 . The InChI code for this compound is 1S/C16H13NO2/c1-17-15-10-6-5-9-13 (15)14 (11-18)16 (17)19-12-7-3-2-4-8-12/h2-11H,1H3 .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives are used in multicomponent reactions (MCRs) to generate biologically active structures . These reactions are generally high-yielding, operationally friendly, time- and cost-effective . They are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Physical And Chemical Properties Analysis
1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde is a solid substance with a melting point range of 122 - 124 °C . Its molecular weight is 251.28 .Scientific Research Applications
Nitroolefin and Nitroalcohol Synthesis
1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde serves as a valuable reactant for the preparation of nitroolefins and -nitroalcohols. Researchers have employed microwave- or ultrasound-assisted Henry reactions to achieve these transformations .
Anti-HIV-1 Activity
Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies to evaluate their anti-HIV-1 potential. While not directly related to 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde, this highlights the broader biological potential of indole derivatives .
Dengue Virus Inhibitors
Researchers have explored the synthesis of -ketoamides as inhibitors of Dengue virus. Although specific studies on this compound’s role in Dengue virus inhibition are not available, its structural features may contribute to antiviral drug discovery .
Mechanism of Action
Target of Action
The primary targets of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde are currently unknown
Mode of Action
It is known that indole derivatives, to which this compound belongs, often interact with their targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological processes, suggesting that this compound could potentially affect multiple pathways .
Result of Action
The molecular and cellular effects of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde’s action are currently unknown
Safety and Hazards
Future Directions
The future directions of research on 1H-Indole-3-carbaldehyde and its derivatives are likely to focus on their applications in multicomponent reactions (MCRs) for the synthesis of biologically active structures . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
properties
IUPAC Name |
1-methyl-2-phenoxyindole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-17-15-10-6-5-9-13(15)14(11-18)16(17)19-12-7-3-2-4-8-12/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCSITWXJMWQDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1OC3=CC=CC=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-phenoxy-1H-indole-3-carbaldehyde |
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